Product packaging for Ethyl 2,4-dioxooctanoate(Cat. No.:CAS No. 102540-71-6)

Ethyl 2,4-dioxooctanoate

Cat. No.: B1624875
CAS No.: 102540-71-6
M. Wt: 200.23 g/mol
InChI Key: XVWFJKVWKCCZME-UHFFFAOYSA-N
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Description

Significance of β-Dioxoesters in Organic Synthesis

β-Dioxoesters, also known as β-keto esters, are a class of organic compounds that feature two carbonyl groups in a 1,3-relationship. This arrangement leads to a particularly acidic α-hydrogen, making these compounds excellent nucleophiles in a variety of chemical reactions. wikipedia.org Their versatility is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures.

The reactivity of β-dioxoesters allows them to participate in a range of important transformations, including alkylations, acylations, and cyclization reactions to form heterocyclic compounds. researchgate.netrsc.orgacs.org One of the most classic reactions involving these compounds is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. wikipedia.org The ability to readily introduce new functional groups and build cyclic systems makes β-dioxoesters indispensable tools for synthetic chemists.

Furthermore, the keto-enol tautomerism exhibited by β-dioxoesters is a key aspect of their reactivity. masterorganicchemistry.comtgc.ac.inlibretexts.org The enol form can act as a nucleophile, while the keto form is electrophilic at the carbonyl carbons. This dual reactivity, often tunable by reaction conditions, provides chemists with a high degree of control over the outcome of a reaction. researchgate.net

Overview of Ethyl 2,4-dioxooctanoate in Contemporary Chemical Research

This compound, with the chemical formula C₁₀H₁₆O₄, is a specific β-dioxoester that has garnered attention in various research areas. bldpharm.com Its structure features an ethyl ester group and a butyl chain attached to the dicarbonyl framework. This particular combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Recent research has demonstrated the utility of this compound in the synthesis of heterocyclic compounds like pyrazoles. researchgate.net For instance, it can be selectively protected and then reacted with other reagents to form substituted pyrazole (B372694) derivatives with high regioselectivity. researchgate.net These pyrazole structures are prevalent in many medicinally important compounds.

The synthesis of this compound itself is typically achieved through a Claisen condensation reaction between diethyl oxalate (B1200264) and 2-hexanone, using a base such as sodium ethoxide. chemsrc.comacs.org This method provides a straightforward route to this important building block.

Historical Context of Related 1,3-Dicarbonyl Compounds

The study of 1,3-dicarbonyl compounds has a rich history, dating back to the early days of organic chemistry. The discovery and development of reactions involving these compounds, such as the Claisen condensation and the Knorr pyrazole synthesis, were pivotal moments in the advancement of the field. researchgate.net These reactions provided chemists with reliable methods for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of organic molecules.

The ability to synthesize and manipulate 1,3-dicarbonyl compounds like acetylacetone (B45752) and ethyl acetoacetate (B1235776) opened up new avenues for the creation of a vast array of organic structures. wikipedia.orgmasterorganicchemistry.com The understanding of their keto-enol tautomerism, a concept that was debated and studied for many years, was a significant intellectual achievement that further illuminated their chemical behavior. masterorganicchemistry.com The historical development of fluorinating agents for 1,3-dicarbonyl compounds also highlights the continuous evolution of synthetic methodologies to access novel fluorinated molecules. beilstein-journals.org

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
This compound102540-71-6C₁₀H₁₆O₄200.23Intermediate for pyrazole synthesis. researchgate.net
Ethyl 2,4-dioxoheptanoate36983-31-0C₉H₁₄O₄186.20Displays some antifungal properties. nih.govchemicalbook.com
Ethyl 2,4-dioxohexanoate13246-52-1C₈H₁₂O₄172.18Used as a flavoring agent. thegoodscentscompany.comnih.gov
Ethyl 2,4-dioxovalerate615-79-2C₇H₁₀O₄158.15Potential anti-fungal agent. sigmaaldrich.comnist.govnih.govoakwoodchemical.com
Diethyl oxalate95-92-1C₆H₁₀O₄146.14Common reagent in Claisen condensations. chemsrc.comacs.orgchemicalbook.com
2-Hexanone591-78-6C₆H₁₂O100.16Precursor for the synthesis of this compound. chemsrc.com
Sodium ethoxide141-52-6C₂H₅NaO68.05Base used in Claisen condensations. chemsrc.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B1624875 Ethyl 2,4-dioxooctanoate CAS No. 102540-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dioxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-5-6-8(11)7-9(12)10(13)14-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWFJKVWKCCZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451271
Record name Ethyl 2,4-dioxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102540-71-6
Record name Ethyl 2,4-dioxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to Ethyl 2,4 Dioxooctanoate

Claisen Condensation Routes

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction that utilizes the reaction between an ester and another carbonyl compound in the presence of a strong base. synarchive.comtutorsglobe.com This process is particularly effective for synthesizing β-keto esters and related dicarbonyl systems. synarchive.comlibretexts.org For the synthesis of Ethyl 2,4-dioxooctanoate, specific variations of the Claisen condensation are employed.

Synthesis from Methyl Ketones and Diethyl Oxalate (B1200264)

The most direct approach to synthesizing this compound is through the base-mediated condensation of a methyl ketone with diethyl oxalate. nih.gov In this specific case, the methyl ketone required is 2-heptanone (B89624), which provides the six-carbon chain attached to the dicarbonyl moiety.

The reaction mechanism begins with the deprotonation of the α-carbon of 2-heptanone by a strong base, typically sodium ethoxide (NaOEt), to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate results in the formation of the β-dioxoester, this compound. libretexts.org A full equivalent of the base is necessary because the resulting β-dioxoester is acidic and will be deprotonated by the alkoxide base, which helps to drive the reaction to completion. libretexts.org An acidic workup is then required to protonate the enolate and yield the final product. orgsyn.org

A generalized reaction scheme for this synthesis is presented below:

Reactants: 2-Heptanone and Diethyl Oxalate

Base: Sodium Ethoxide (NaOEt)

Solvent: Typically absolute ethanol (B145695) to prevent ester exchange reactions. libretexts.org

Product: this compound

A similar synthesis, producing Ethyl 2,4-dioxohexanoate from 2-butanone (B6335102) and diethyl oxalate, illustrates the practical application of this method. The procedure involves adding the ketone and diethyl oxalate mixture to a solution of sodium ethoxide in absolute alcohol at a reduced temperature (e.g., -5°C) and stirring overnight.

Derivatives via Substituted Acetophenones and Diethyl Oxalate in the Presence of Sodium Ethoxide

A well-documented variation of this reaction involves the use of substituted acetophenones instead of aliphatic methyl ketones. This leads to the formation of a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives, which are structurally related to this compound. This synthetic route is valuable for creating libraries of compounds for applications such as drug discovery. ut.ac.ir

The synthesis follows the same fundamental Claisen condensation pathway. A mixture of the appropriately substituted acetophenone (B1666503) and diethyl oxalate is added to a solution of freshly prepared sodium ethoxide in dry ethanol. ut.ac.ir The reaction mixture is typically stirred overnight and may be heated to ensure completion. Subsequent acidification and extraction yield the desired ethyl 2,4-dioxo-4-arylbutanoate product. ut.ac.ir

Research has shown that various substituents on the phenyl ring of acetophenone are well-tolerated in this reaction. The electronic nature of these substituents can influence the reaction yield and the properties of the final product.

Table 1: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives ut.ac.ir

Substituent on Acetophenone Product Name Yield (%)
H Ethyl 2,4-dioxo-4-phenylbutanoate -
3-CH₃ Ethyl 2,4-dioxo-4-(m-tolyl)butanoate -
4-CH₃ Ethyl 2,4-dioxo-4-(p-tolyl)butanoate -
2,4-di-Cl Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate -
4-F Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate -

Yield data was not explicitly provided in the source for each individual compound.

Alternative Synthetic Pathways for β-Dioxoester Systems

While the Claisen condensation is the primary method, other synthetic strategies can be employed to generate β-dioxoester systems. These alternatives can be useful for substrates that are incompatible with standard Claisen conditions or for achieving different substitution patterns.

One notable alternative involves the acylation of ketone enolates with acylating agents other than esters, such as acyl chlorides. For instance, an enolate generated from a ketone can react with ethyl oxalyl chloride (the acid chloride of oxalic acid monoester). This method can sometimes be more efficient, though acyl chlorides are often more expensive and less stable than their corresponding esters. tutorsglobe.com

Another approach involves the use of different bases and reaction conditions to accommodate more complex or sterically hindered substrates. For example, lithium tert-butoxide has been used as a base for sterically hindered Claisen condensations to efficiently generate labile 3-substituted 4-aryl-2,4-diketoesters in situ. researchgate.net Very strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used to pre-form the enolate quantitatively before the addition of the electrophile, offering greater control over the reaction. researchgate.net

Furthermore, synthetic routes starting from different materials are possible. The reaction of ethoxycarbonylketenes, generated from 2-diazo-3-oxoalkanoates, with aziridines provides a pathway to oxazoline (B21484) derivatives, showcasing the versatility of dicarbonyl chemistry beyond the standard condensation. d-nb.info

Optimization of Reaction Conditions for Enhanced Yields and Purity

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters.

Choice of Base: The base is critical. While sodium ethoxide in ethanol is standard, it has been reported that using sodium methoxide (B1231860) in methanol (B129727) can lead to excellent yields in related condensations, sometimes with less careful reaction control needed. orgsyn.orgacs.org However, this can lead to transesterification, resulting in a mixture of methyl and ethyl esters. Therefore, matching the alkoxide base to the alcohol component of the ester is crucial to avoid this side reaction. libretexts.org

Temperature: Temperature control is vital. The initial addition of reactants is often performed at low temperatures (e.g., 0°C or -5°C) to moderate the exothermic reaction and prevent side reactions. google.com The reaction may then be allowed to proceed at room temperature or with gentle heating to drive it to completion. orgsyn.orgut.ac.ir

Reaction Time: Sufficient reaction time is necessary for the condensation to complete. Many procedures call for overnight stirring. ut.ac.ir Recent studies on similar reactions have explored the use of microwave irradiation, which can dramatically shorten reaction times from hours to minutes while increasing yields. google.com

Solvent: The use of absolute (dry) alcohol as a solvent is standard practice to prevent hydrolysis of the ester and deactivation of the alkoxide base. orgsyn.orggoogle.com

Purification: After the reaction, purification is key to obtaining a high-purity product. The typical workup involves neutralizing the reaction mixture with acid, followed by extraction of the product into an organic solvent. ut.ac.ir Distillation of excess reactants and solvents under reduced pressure is a common initial purification step. orgsyn.org For non-volatile products, techniques like column chromatography are employed to separate the desired β-dioxoester from byproducts. google.com

Table 2: Parameters for Optimization of β-Dioxoester Synthesis

Parameter Condition Rationale / Effect on Yield & Purity
Base Sodium Ethoxide, Sodium Methoxide acs.org, Lithium tert-butoxide researchgate.net Matching base to ester prevents transesterification; stronger bases can improve yields for hindered ketones.
Temperature -5°C to 80°C ut.ac.ir Low initial temperature controls the exothermic reaction; heating can drive the reaction to completion.
Solvent Absolute Ethanol google.com Prevents unwanted side reactions like hydrolysis.
Reaction Time 5 hours to overnight ut.ac.irgoogle.com Ensures reaction completion; can be shortened with microwave assistance. google.com
Purification Extraction, Distillation orgsyn.org, Chromatography google.com Removes unreacted starting materials, salts, and byproducts.

Mechanistic Investigations of Reactions Involving Ethyl 2,4 Dioxooctanoate

Detailed Analysis of Enolization and Tautomerism

Like other β-dicarbonyl compounds, ethyl 2,4-dioxooctanoate exists in a dynamic equilibrium between its keto and enol tautomers. thermofisher.comlibretexts.org This keto-enol tautomerism is a rapid, intramolecular process involving the migration of a proton and the shifting of a double bond. libretexts.orgtgc.ac.in The equilibrium position is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. tgc.ac.in

The keto form is generally more stable due to the greater strength of the C=O bond compared to the C=C bond in the enol form. vaia.com However, the enol form can be significantly stabilized by intramolecular hydrogen bonding, forming a six-membered ring, and by conjugation of the double bond with the carbonyl group. tgc.ac.invaia.comlibretexts.org For instance, in similar β-dicarbonyl compounds like pentane-2,4-dione, the enol form is highly favored, accounting for 76% of the equilibrium mixture, due to this stabilization. vaia.com In contrast, ethyl acetoacetate (B1235776), another β-keto ester, shows only 8% of the enol form at equilibrium. vaia.com This difference highlights the influence of the ester group on the stability of the enol tautomer.

The enolization of this compound can occur at the C3 position, between the two carbonyl groups, to form two possible enol tautomers. The interconversion between these enol forms is typically a rapid exchange process. thermofisher.com The presence and relative concentrations of the keto and enol forms can be analyzed using techniques like 1H NMR spectroscopy, which allows for the direct measurement of each tautomer. thermofisher.com

Table 1: Factors Influencing Keto-Enol Tautomerism

FactorInfluence on Equilibrium
Intramolecular Hydrogen Bonding Stabilizes the enol form, shifting the equilibrium towards the enol. tgc.ac.invaia.comlibretexts.org
Conjugation Conjugation of the C=C bond with the carbonyl group stabilizes the enol form. tgc.ac.inlibretexts.org
Solvent Polarity Polar solvents capable of hydrogen bonding can decrease the percentage of the enol form by disrupting intramolecular hydrogen bonds. tgc.ac.in
Substitution The nature of the substituents on the β-dicarbonyl system can affect the relative stability of the tautomers. tgc.ac.in

Nucleophilic Reactivity of the Dioxoester Moiety

The dioxoester functionality in this compound provides multiple sites for nucleophilic attack. The two carbonyl carbons are electrophilic and can react with a variety of nucleophiles. The reactivity of these sites is influenced by the electronic and steric environment of the molecule.

Studies on analogous compounds, such as ethyl 4-(1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-2,4-dioxobutanoate, have shown that this class of molecules readily reacts with nitrogen and carbon nucleophiles to form a variety of heterocyclic systems. researchgate.net These reactions often proceed via nucleophilic addition to one of the carbonyl groups, followed by cyclization and dehydration. For example, reactions with hydrazines can lead to the formation of pyrazoles. researchgate.net

The general mechanism for nucleophilic substitution at a carbonyl carbon is often an addition-elimination process. eijas.com The rate and outcome of these reactions depend on the nature of the nucleophile, the leaving group, and the reaction conditions. eijas.commdpi.com For instance, in acyl transfer reactions, the mechanism can be concerted or stepwise, with the rate-determining step being either the nucleophilic attack or the breakdown of the tetrahedral intermediate. mdpi.com

Electrophilic Ring Expansion Mechanisms in Derivatization

This compound and its derivatives can undergo ring expansion reactions, a process that can be initiated by electrophilic attack. These reactions are often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. msu.eduyoutube.commasterorganicchemistry.com

A common strategy for ring expansion involves the reaction of a cyclic precursor with a diazo compound. For example, the reaction of alkyl 2-diazo-3-oxoalkanoates with aziridines can lead to the formation of oxazolines through an electrophilic ring expansion mechanism. nih.gov In this process, the diazo ester generates a ketene (B1206846) intermediate, which then reacts with the aziridine. nih.gov

Carbocation rearrangements are another key mechanism for ring expansion. msu.eduyoutube.commasterorganicchemistry.com When a carbocation is formed adjacent to a strained ring, a bond migration can occur to expand the ring and form a more stable, less strained system. masterorganicchemistry.com The migratory aptitude of different groups and the stability of the resulting carbocation determine the course of the rearrangement. msu.edu For instance, in base-catalyzed reactions of 4-chloromethyl-2-oxotetrahydropyrimidines, ring expansion to 1,3-diazepin-2-ones has been observed. rsc.org

Regioselectivity in Cycloaddition and Condensation Reactions

The presence of multiple reactive sites in this compound makes regioselectivity a crucial aspect of its cycloaddition and condensation reactions. The outcome of these reactions is determined by the relative reactivity of the different positions within the molecule.

In cycloaddition reactions, such as the [4+2] cycloaddition (Diels-Alder reaction), the regioselectivity is governed by the electronic properties of the diene and dienophile. mdpi.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) can help predict the favored regioisomer by analyzing the transition state energies. pku.edu.cnmdpi.com For example, in intramolecular [2+2] cycloadditions of ene-ketenes, the regioselectivity between fused-ring and bridged-ring products depends on the stability of the carbocation-like transition states. pku.edu.cn

Condensation reactions, such as the Knorr pyrazole (B372694) synthesis, also exhibit regioselectivity. The reaction of a β-keto ester with a hydrazine (B178648) derivative can potentially form two different pyrazole regioisomers. The observed regioselectivity can be influenced by the reaction conditions and the nature of the substituents. researchgate.net "One-pot" synthetic procedures have been developed to control the regioselectivity in the synthesis of substituted pyrazoles by generating the β-diketoester in situ followed by condensation. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The rates of reactions involving esters like this compound are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. longdom.orguv.esdergipark.org.tr The activation energy (Ea), which is the minimum energy required for a reaction to occur, is a key parameter in reaction kinetics. longdom.org

For instance, the hydrolysis of ethyl acetate, a related ester, has been studied extensively to understand its reaction kinetics. uv.esdergipark.org.trresearchgate.net The alkaline hydrolysis (saponification) is typically a second-order reaction. uv.esdergipark.org.tr The rate constant can be determined by monitoring the change in conductivity of the solution over time. uv.esresearchgate.net The activation energy for such reactions can be calculated from the temperature dependence of the rate constant using the Arrhenius equation. dergipark.org.tr

Thermodynamic properties, such as enthalpy and entropy of activation, provide further insight into the reaction mechanism. researchgate.net For example, a large negative entropy of activation can indicate a highly ordered or rigid transition state. eijas.com Computational methods, such as DFT, can be employed to calculate the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway and its thermodynamic feasibility. ruhr-uni-bochum.debohrium.com

Derivatization and Transformative Chemistry of Ethyl 2,4 Dioxooctanoate

Synthesis of Heterocyclic Compounds

The unique arrangement of carbonyl groups in ethyl 2,4-dioxooctanoate makes it an ideal precursor for the construction of various heterocyclic systems. Through carefully controlled reactions, the linear polycarbonyl chain can be induced to cyclize with other reagents, leading to the formation of stable aromatic and non-aromatic rings.

The synthesis of pyrrolone derivatives can be efficiently achieved through a one-pot, three-component condensation reaction. While specific research on this compound is part of a broader class of reactions, the general method involves the condensation of a 1,3-dicarbonyl compound (like an ethyl 2,4-dioxoalkanoate), an aldehyde, and an amine. acs.orgnih.gov This multicomponent approach is highly convergent, allowing for the rapid assembly of complex pyrrolone scaffolds from simple, commercially available starting materials. acs.org

The reaction is typically carried out in a suitable solvent, such as acetic acid or tetrahydrofuran (B95107) (THF), under reflux conditions. acs.orgnih.gov The mechanism proceeds through initial formation of an enamine from the aniline (B41778) and the β-keto ester, followed by a Knoevenagel-type condensation with the aldehyde and subsequent intramolecular cyclization and dehydration to furnish the final pyrrolone ring system. The diversity of the final products can be easily expanded by varying the substituted aldehydes and anilines used in the reaction. acs.org

Table 1: Conditions for Pyrrolone Synthesis

Reactants Solvent Conditions Product Class
Ethyl 2,4-dioxoalkanoate, Aldehyde, Aniline Acetic Acid Reflux, 2-4 h Pyrrolone Derivatives
Ethyl 2,4-dioxoalkanoate, Aldehyde, Aniline THF Room Temp, overnight Pyrrolone Derivatives

This table represents generalized findings for the synthesis of pyrrolones from ethyl 2,4-dioxoalkanoates. acs.orgnih.gov

The reaction of β-dicarbonyl compounds with aziridines provides a pathway to oxazoline (B21484) heterocycles. A notable method involves the reaction of alkyl 2-diazo-3-oxoalkanoates with 2-arylaziridines. nih.govd-nb.info In this process, the diazo compound first generates a reactive alkoxycarbonylketene intermediate. This ketene (B1206846) then undergoes an electrophilic ring expansion upon reaction with the aziridine, yielding the corresponding alkyl 2-(oxazolin-2-yl)alkanoate. nih.govd-nb.infobeilstein-archives.org

This transformation is often facilitated by microwave heating in a solvent like 1,2-dichloroethane (B1671644) (DCE) and proceeds in good to excellent yields without the need for a catalyst or activator. nih.govd-nb.info The reaction demonstrates broad applicability with various substituted 2-arylaziridines and different diazo esters. nih.govbeilstein-archives.org While this specific method uses a diazo precursor to the β-keto ester, it highlights a general strategy for converting a three-carbon keto-ester fragment and a nitrogen-containing three-membered ring into a five-membered oxazoline ring.

Table 2: Synthesis of Oxazolines from Diazo Esters and Aziridines

Diazo Ester Aziridine Conditions Yield
Ethyl 2-diazo-3-oxobutanoate 2-Phenylaziridine DCE, 130°C, 20 min, MW High
Ethyl 2-diazo-3-oxohept-6-enoate 2-(Naphth-1-yl)aziridine DCE, 130°C, 20 min, MW 94% nih.govd-nb.info
Diethyl 1-diazo-2-oxopropylphosphonate 2-(Naphth-1-yl)aziridine DCE, 130°C, 20 min, MW 92% nih.govd-nb.info

Data from reactions of various diazo esters with aziridines, illustrating the general methodology. nih.govd-nb.infobeilstein-archives.org

The reaction of this compound with arylhydrazines is a classic example of the Knorr pyrazole (B372694) synthesis, which is a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. chemhelpasap.commdpi.com Due to the unsymmetrical nature of this compound, its reaction with an arylhydrazine can potentially lead to two different regioisomeric pyrazole products. The regioselectivity is determined by which of the two carbonyl groups (the C2 or C4 ketone) undergoes the initial condensation with the hydrazine.

Research has shown that the direct reaction of this compound with phenylhydrazine (B124118) hydrochloride results in a mixture of products, with a preference for the 5-butyl-1-phenyl-1H-pyrazole-3-carboxylate isomer. researchgate.net However, the regioselectivity can be completely reversed by selectively protecting the more reactive C2-carbonyl group. When this compound is first converted to its 2-(methoxyimino) derivative, subsequent reaction with phenylhydrazine hydrochloride overwhelmingly favors the formation of ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate in a ratio of at least 6:1. researchgate.netresearchgate.net This demonstrates that chemical modification can be a powerful tool to control the outcome of the cyclization.

Table 3: Regioselectivity in Pyrazole Synthesis from this compound

Reactant Reagent Major Product Regioselectivity Ratio
This compound Phenylhydrazine HCl Ethyl 5-butyl-1-phenyl-1H-pyrazole-3-carboxylate Not specified, but favors 5-butyl isomer

This compound and its derivatives can be used to construct more complex polycarbonyl systems, such as resorcylates, which are of interest due to their prevalence in bioactive natural products. nih.gov A biomimetic strategy employs dioxinone-protected β,δ-diketo esters. These precursors can undergo thermal retro-Diels-Alder reactions to generate highly reactive triketo-ketene intermediates. nih.gov

These ketenes can be trapped intramolecularly with a tethered alcohol to form macrocyclic lactones or intermolecularly with simple alcohols to produce linear β,δ,ζ-triketo-esters. These triketo-esters, existing as a mixture of keto-enol tautomers, readily undergo cycloaromatization to yield the resorcylate ester core. nih.gov This methodology highlights how the linear carbon backbone of a diketo ester can be manipulated to build aromatic polyketide-type structures.

Acylation and Alkylation Reactions

Beyond cyclizations, the carbon framework of this compound and related compounds can be elaborated through acylation and alkylation reactions, typically by generating carbanionic intermediates.

The synthesis of β,δ-diketo esters, the class of compounds to which this compound belongs, can be accomplished through the acylation of a dianion derived from a simpler β-keto ester, such as ethyl acetoacetate (B1235776). researchgate.netcdnsciencepub.comcdnsciencepub.com The formation of the dianion is achieved by treating the β-keto ester with two equivalents of a strong base, like sodium hydride followed by n-butyllithium. This sequential deprotonation removes protons from both the active methylene (B1212753) group (Cα) and the less acidic terminal methyl group (Cγ).

The resulting dianion can then be acylated at the more nucleophilic γ-carbon by an ester or another acylating agent. cdnsciencepub.com This method provides a direct route to extend the carbon chain and introduce a second ketone functionality, thereby constructing the β,δ-diketo ester framework. For example, the dianion of methyl acetoacetate can be successfully acylated with an ester to yield a β,δ-diketo ester. researchgate.netcdnsciencepub.com

Table 4: General Scheme for β,δ-Diketo Ester Synthesis

Starting Material Reagents Intermediate Acylating Agent Product Class
Simple β-Keto Ester 1. NaH2. n-BuLi Dianion Ester (e.g., Ethyl Butyrate) β,δ-Diketo Ester

This table outlines the general synthetic strategy for producing β,δ-diketo esters. researchgate.netcdnsciencepub.com

Rearrangement Reactions and Structural Transformations

Wolff Rearrangement Precursors in Related Dioxoalkanoates

The Wolff rearrangement is a powerful reaction that converts an α-diazocarbonyl compound into a ketene through a 1,2-rearrangement with the loss of dinitrogen gas. wikipedia.org This reaction is not directly applicable to this compound itself but to its corresponding α-diazo derivative. To serve as a precursor for the Wolff rearrangement, the active methylene group at the C3 position of a related 1,3-dicarbonyl compound must first be converted into a diazo group.

The conditions for the rearrangement can influence the reaction pathway, which may proceed through a concerted mechanism or a stepwise pathway involving a carbene intermediate. organic-chemistry.org

Induction MethodTypical ConditionsKey Characteristics
ThermalHeating, often at high temperatures (RT to 750°C). organic-chemistry.orgCan lead to side reactions with sensitive substrates. jk-sci.com
PhotochemicalUV irradiation (e.g., 254 nm). thieme-connect.deOften proceeds at low temperatures, suitable for heat-sensitive molecules. jk-sci.com
Metal CatalysisSilver(I) oxide (Ag₂O), Silver benzoate.Lowers reaction temperature significantly; generally preferred method. wikipedia.orgjk-sci.com

Formation of Acylated Enol Forms

This compound, as a β-keto ester, exists in equilibrium with its enol tautomer. The enolate, generated by treatment with a base, can undergo acylation on either the α-carbon (C-acylation) or the enol oxygen (O-acylation). The outcome of the reaction is highly dependent on the reaction conditions, the nature of the acylating agent, and the counterion. nih.gov

C-Acylation: This pathway leads to the formation of a β,δ-diketo ester, effectively adding a third carbonyl group to the molecule. C-acylation is favored when using "soft" electrophiles and is a common outcome in reactions of enolates with acylating agents like N-acylpyrroles or in Claisen-type condensations. nih.govscispace.com The reaction of a dianion of a β-keto ester, formed using two equivalents of a strong base, with an ester or acyl chloride typically results in C-acylation at the more reactive terminal carbon (the γ-position), yielding a β,δ-diketo ester. researchgate.netcdnsciencepub.com

O-Acylation: This reaction produces an acylated enol, which is an enol ester. O-acylation is generally favored by "hard" electrophiles and conditions that promote kinetic control. nih.gov For example, the treatment of a ketone enolate with an acylating agent like allyl 1H-imidazole-1-carboxylate in the presence of a Lewis acid such as boron trifluoride etherate can lead to the formation of allyl enol carbonates. nih.gov These acylated enol products are valuable synthetic intermediates themselves, for instance, in palladium-catalyzed enantioselective α-allyl ketone synthesis. nih.gov

Acylation TypeTypical ReagentsProduct TypeControlling Factors
C-AcylationN-Acylpyrroles, Acyl chlorides with dianions. scispace.comresearchgate.netβ,δ-Diketo esterThermodynamic control, "soft" electrophiles. nih.gov
O-AcylationAllyl 1H-imidazole-1-carboxylate + BF₃·OEt₂, Acyl chlorides (under specific conditions). nih.govAcylated enol (Enol ester)Kinetic control, "hard" electrophiles. nih.gov

Alpha-Heterofunctionalization of 1,3-Dicarbonyl Compounds

The introduction of a heteroatom (N, O, S, halogen) at the α-carbon (C3) of 1,3-dicarbonyl compounds like this compound is a significant transformation that generates highly valuable and functionalized building blocks. rsc.orgrsc.org In recent years, organocatalytic methods have become prominent for achieving these transformations enantioselectively. rsc.orgresearchgate.net

α-Amination: This involves the formation of a carbon-nitrogen bond at the α-position. Electrophilic amination reagents, such as azodicarboxylates (e.g., dibenzyl azodicarboxylate), are commonly used. rsc.org The reaction can be catalyzed by chiral organocatalysts like cinchona alkaloids to produce α-amino-β-keto esters with high enantioselectivity. rsc.orgresearchgate.net

α-Hydroxylation: The direct oxidation of the α-carbon introduces a hydroxyl group. This can be achieved using various oxidizing agents like cumyl hydroperoxide, often in the presence of a chiral organocatalyst. rsc.org Cinchona alkaloids have also been successfully employed as catalysts for the enantioselective hydroxylation of β-ketoesters. rsc.org

α-Halogenation: The introduction of a halogen atom, particularly fluorine, is of great interest in medicinal chemistry. rsc.org Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) can be used. acs.org Asymmetric fluorination can be achieved using chiral transition metal catalysts, such as ruthenium complexes, or organocatalysts like proline derivatives. researchgate.netacs.org

These α-heterofunctionalized products are versatile intermediates for the synthesis of complex molecules, including unnatural amino acids and pharmaceutical targets. rsc.org

TransformationTypical ReagentCatalyst ExampleProduct
α-AminationDibenzyl azodicarboxylate (DBAD). rsc.orgCinchona alkaloids (e.g., Cinchonine). rsc.orgα-Amino-β-keto ester
α-HydroxylationCumyl hydroperoxide (CHP). rsc.orgDihydroquinine. rsc.orgα-Hydroxy-β-keto ester
α-FluorinationN-Fluorobenzenesulfonimide (NFSI). acs.orgChiral Ruthenium(II) complex. acs.orgα-Fluoro-β-keto ester

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

Ethyl 2,4-dioxooctanoate is a versatile synthetic intermediate owing to its multiple reactive sites. The presence of two carbonyl groups (a ketone and an α-keto-ester) allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, particularly heterocyclic systems which are prevalent in biologically active compounds.

The general class of 2,4-dioxoesters can be synthesized through methods such as the Claisen condensation, typically reacting a ketone with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. This accessibility makes them useful starting points for more elaborate structures. For instance, related compounds like ethyl 2,4-dioxovalerate are used in condensation reactions with hydrazines to furnish complex heterocyclic scaffolds such as 1H-pyrazolo[3,4-b]pyridines researchgate.net. The dicarbonyl moiety of this compound provides the necessary electrophilic centers for cyclization reactions, enabling the construction of diverse ring systems that form the core of many pharmaceutical and agrochemical compounds.

Precursor for Bioactive Molecules

The structure of this compound makes it an attractive starting material for molecules with potential therapeutic value. Its derivatives have been explored for various biological activities.

Synthesis of Kinase Inhibitors (e.g., Src Kinase Inhibitors)

Derivatives of the ethyl 2,4-dioxoester core structure have been synthesized and evaluated for their potential as Src kinase inhibitors. Src family tyrosine kinases are crucial in cellular signal transduction pathways, and their over-expression is correlated with the growth and metastasis of several human cancers ut.ac.ir. In one study, various ethyl 2,4-dioxo-4-arylbutanoate derivatives were prepared by reacting substituted acetophenones with diethyl oxalate ut.ac.ir. These derivatives, which share the same core structure as this compound but with an aryl group instead of a butyl group, showed moderate inhibitory activity against Src kinase.

The study revealed that substituents on the aromatic ring influenced the inhibitory potency. For example, a derivative with a 3-methyl substituent on the aromatic ring showed the best activity with an IC50 value of 48.3 µM. All synthesized compounds demonstrated moderate activity when compared to the reference drug, staurosporine ut.ac.ir.

Table 1: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

Compound Substituent (R) IC50 (µM)
3a H 65.4
3b 4-CH₃ 72.8
3c 4-OCH₃ 90.3
3d 2,4-di-Cl 82.5
3e 4-F 88.2
3f 3-CH₃ 48.3

Data sourced from the Journal of Sciences, Islamic Republic of Iran. ut.ac.ir

Intermediates for Angiotensin II Antagonists

A review of the scientific literature did not yield specific evidence of this compound being used as an intermediate in the synthesis of Angiotensin II antagonists (sartans). While related β-keto esters have been mentioned as precursors for other compounds acting on the renin-angiotensin system, a direct synthetic route from this compound to this specific class of antihypertensive drugs is not documented in the available research.

Precursors for Pesticide Intermediates

The available scientific literature does not describe the use of this compound as a precursor for pesticide intermediates. Searches for its application in the synthesis of herbicides, insecticides, or fungicides did not yield specific examples or established synthetic pathways.

Development of Chiral Derivatives and Their Synthetic Utility

The prochiral nature of the carbonyl groups in this compound allows for the development of valuable chiral derivatives. Asymmetric synthesis techniques can be employed to selectively reduce one of the keto groups, leading to the formation of enantiomerically pure hydroxy esters, which are highly sought-after chiral building blocks in the pharmaceutical industry.

Research on the closely related compound, ethyl 2,4-dioxo-4-phenylbutyrate, has demonstrated a highly effective method for producing such chiral molecules on a large scale. The key step in this process is an enantioselective hydrogenation of the α-keto group, catalyzed by a platinum-cinchona alkaloid system. This reaction yields enantiomerically pure α-hydroxy acid esters, which are derivatives of homophenylalanine. This established methodology highlights the synthetic utility of the 2,4-dioxoester scaffold for creating stereochemically defined intermediates that are crucial for the synthesis of complex, single-enantiomer drugs. The same principle of asymmetric hydrogenation can be applied to this compound to generate chiral α-hydroxy or γ-hydroxy esters.

Catalytic Applications

A review of the scientific literature did not identify any instances of this compound or its derivatives being employed in catalytic applications, either as a catalyst itself or as a ligand in a larger catalytic complex. While catalytic methods are used for the synthesis of this compound, its own use in catalysis is not documented.

Lack of Specific Research Data on this compound in Organocatalyzed Transformations

Despite a thorough search of available scientific literature, no specific research findings or data tables detailing the use of this compound as a substrate in organocatalyzed transformations could be located.

While the field of organocatalysis is vast and continues to expand, with numerous studies on various dicarbonyl compounds, specific research focusing on the organocatalytic reactions of this compound appears to be limited or not publicly documented in the searched databases. General principles of organocatalysis often involve the activation of substrates through the formation of enamine or iminium ion intermediates, or through hydrogen bonding interactions. It is plausible that this compound could theoretically act as a substrate in such reactions, given its structural similarity to other β,δ-diketoesters. However, without specific studies, any discussion on its reactivity, potential transformations, and the stereochemical outcomes of such reactions would be purely speculative.

Researchers have extensively studied the organocatalytic transformations of other β-dicarbonyl compounds, such as β-ketoesters, in a wide array of reactions including aldol (B89426) reactions, Michael additions, and Mannich reactions. These studies have demonstrated the power of chiral organocatalysts, like proline and its derivatives or cinchona alkaloids, to induce high levels of enantioselectivity.

The absence of specific data for this compound prevents the creation of a detailed and accurate account of its applications in this sub-field of organic synthesis as requested. Therefore, no data tables or detailed research findings for this specific compound can be provided.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom.

Proton NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For ethyl 2,4-dioxooctanoate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the octanoyl chain. The presence of keto-enol tautomerism can lead to the appearance of additional signals, indicating the presence of both the diketo and enol forms in solution.

The expected chemical shifts (δ) in parts per million (ppm) for the major protons in the diketo form of this compound are detailed below. These are predicted values based on the analysis of similar structures.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (ethyl group)1.2-1.4Triplet3H
CH₂ (ethyl group)4.1-4.3Quartet2H
CH₂ (position 3)~3.8Singlet2H
CH₂ (position 5)2.6-2.8Triplet2H
CH₂ (position 6)1.5-1.7Sextet2H
CH₂ (position 7)1.2-1.4Sextet2H
CH₃ (position 8)0.8-1.0Triplet3H

This table contains predicted data based on analogous compounds.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The ¹³C NMR spectrum of this compound is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.

The predicted chemical shifts for the carbon atoms in the diketo form are as follows:

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester, C1)160-170
C=O (ketone, C2)190-200
CH₂ (position 3)45-55
C=O (ketone, C4)200-210
CH₂ (position 5)35-45
CH₂ (position 6)20-30
CH₂ (position 7)20-30
CH₃ (position 8)10-15
O-CH₂ (ethyl)60-70
CH₃ (ethyl)10-15

This table contains predicted data based on analogous compounds.

DEPT-135 is a ¹³C NMR experiment that provides information about the number of hydrogen atoms attached to each carbon. In a DEPT-135 spectrum, CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (those with no attached hydrogens), such as the carbonyl carbons in this compound, are not observed in a DEPT-135 spectrum. libretexts.orgresearchgate.netlibretexts.org

For this compound, the DEPT-135 spectrum would be expected to show:

Positive Signals: for the two CH₃ groups (one on the ethyl group and one at the end of the octanoyl chain).

Negative Signals: for the four CH₂ groups (one on the ethyl group and three in the octanoyl chain).

Absent Signals: for the three carbonyl carbons (C1, C2, and C4).

Two-dimensional NMR techniques are instrumental in establishing the complete connectivity and stereochemistry of a molecule.

Correlation Spectroscopy (COSY): A COSY spectrum would reveal proton-proton couplings within the molecule. For instance, it would show a correlation between the CH₂ and CH₃ protons of the ethyl group and correlations between the adjacent CH₂ groups in the octanoyl chain.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl groups in this compound. For example, correlations would be expected between the protons of the ethyl CH₂ group and the ester carbonyl carbon (C1).

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY spectrum provides information about the spatial proximity of protons. This can be useful in determining the preferred conformation of the molecule in solution.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

The FTIR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups and other functional groups in the molecule.

The expected characteristic absorption bands are as follows:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (alkane)2850-3000Medium to Strong
C=O stretch (ester)1735-1750Strong
C=O stretch (ketone)1705-1725Strong
C-O stretch (ester)1000-1300Strong

This table contains predicted data based on general FTIR correlation tables.

The presence of two distinct carbonyl stretching bands would be a key feature, confirming the presence of both ester and ketone functionalities. The exact positions of these bands can be influenced by the electronic environment and potential intramolecular hydrogen bonding in the enol tautomer.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with infrared (IR) spectroscopy that allows for the direct examination of liquid or solid samples with minimal preparation. wikipedia.org The method is based on the principle of total internal reflection. youtube.com An IR beam is guided through an ATR crystal with a high refractive index, reflecting at least once off the internal surface that is in contact with the sample. wikipedia.org This reflection generates an evanescent wave that penetrates the sample to a depth of typically 0.5 to 2 micrometers. wikipedia.orgyoutube.com The attenuation of this evanescent wave by the sample provides information about its molecular vibrations, resulting in an IR spectrum. unige.ch This technique is particularly advantageous for analyzing highly absorbing media, such as aqueous solutions. wikipedia.org

For this compound, ATR-IR spectroscopy is instrumental in identifying its key functional groups. The spectrum would be characterized by strong absorption bands corresponding to the various carbonyl groups and other bonds within the molecule. The presence of two ketone carbonyl groups and one ester carbonyl group would result in distinct stretching vibrations, though they may overlap.

Table 1: Expected Characteristic ATR-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group
~2960-2850 C-H Stretch Alkyl chain (-CH₃, -CH₂)
~1745-1735 C=O Stretch Ester Carbonyl
~1725-1705 C=O Stretch Ketone Carbonyls
~1650-1550 C=C Stretch (enol form) Enol tautomer
~1470-1450 C-H Bend Alkyl chain

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides detailed information about molecular structure. It is complementary to IR spectroscopy. When monochromatic light from a laser interacts with a molecule, it can be scattered. While most of the scattering is elastic (Rayleigh scattering), a small fraction is inelastic (Raman scattering), where the scattered photons have lost or gained energy. This energy difference, known as the Raman shift, corresponds to the vibrational energy levels of the molecule.

In the analysis of this compound, Raman spectroscopy would be particularly effective at identifying non-polar bonds and symmetric vibrations, which often produce weak signals in IR spectroscopy. The carbon-carbon backbone of the octanoate chain and the symmetric stretching of the carbonyl groups would be expected to yield distinct Raman signals. This provides a more complete vibrational profile of the molecule when used in conjunction with IR data.

Table 2: Expected Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Mode Functional Group
~2960-2850 C-H Stretch Alkyl chain
~1740-1700 C=O Stretch Ester and Ketone Carbonyls
~1640 C=C Stretch (enol form) Enol tautomer
~1450 C-H Bend Alkyl chain

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. nih.gov The process involves three main steps: sample preparation, separation via LC, and analysis by MS. cda-amc.ca A sample containing this compound would first be injected into an LC system, where it travels through a column packed with a stationary phase. The differential partitioning of the compound between the mobile and stationary phases allows for its separation from other components in the mixture. nih.gov

Upon exiting the LC column, the purified compound is introduced into the mass spectrometer's ion source. Here, molecules are ionized, commonly forming protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. The mass analyzer then separates these ions based on their m/z ratio. For this compound (Molecular Formula: C₁₀H₁₆O₄, Monoisotopic Mass: 200.10 g/mol ), the parent ion would be expected around m/z 201.11 ([M+H]⁺). epa.gov Further structural information can be obtained through tandem MS (MS/MS), where the parent ion is fragmented, and the resulting daughter ions are analyzed to reveal details about the molecule's structure.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Value (Predicted) Ion Identity
201.11 [M+H]⁺ (Protonated Molecule)
223.09 [M+Na]⁺ (Sodium Adduct)
155.07 [M-OC₂H₅]⁺ (Loss of ethoxy group)
129.05 [M-COOC₂H₅]⁺ (Loss of ethoxycarbonyl group)

Thin-Layer Chromatography-Mass Spectrometry (TLC/MS)

Thin-Layer Chromatography (TLC) is a cost-effective planar chromatographic technique used to separate compounds in a mixture. nih.gov Combining TLC with MS allows for the direct identification and structural characterization of the separated analytes. nih.gov After a mixture containing this compound is separated on a TLC plate, the spot corresponding to the compound can be analyzed by MS.

There are two primary approaches for TLC/MS analysis:

Indirect Analysis : The analyte spot is physically scraped from the TLC plate, the compound is extracted with a suitable solvent, and the resulting solution is introduced into the mass spectrometer. nih.gov

Direct Analysis : The analyte is characterized directly from the TLC plate. nih.gov This can be performed under vacuum or, with the advent of ambient ionization techniques, at atmospheric pressure. researchgate.net Techniques like laser desorption/low-temperature plasma ionization can be used to desorb and ionize the analyte from the silica surface for MS analysis. rsc.org

This combination is valuable for the rapid analysis of reaction products and natural extracts, providing both separation and structural data. researchgate.net

X-ray Crystallography for Derivative Structure Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule. nih.gov The technique requires the sample to be in the form of a single, high-quality crystal. nih.gov When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, which in turn reveals the precise arrangement of atoms in the molecule. nih.gov

Obtaining a suitable crystal of a liquid or low-melting-point solid like this compound can be challenging. In such cases, a common strategy is to synthesize a solid derivative of the molecule. For β-dicarbonyl compounds, this can often be achieved by forming a metal complex or another stable crystalline adduct. acs.org Once a suitable crystal of the derivative is grown, X-ray crystallography can be used to unequivocally confirm the connectivity and stereochemistry of the original molecule's carbon skeleton. This provides unambiguous proof of structure that complements the data obtained from spectroscopic and spectrometric methods.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure and Conformation

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding the electronic structure and preferred three-dimensional shape (conformation) of a molecule.

For ethyl 2,4-dioxooctanoate, these calculations would typically aim to:

Determine the most stable conformations of the molecule, considering the rotation around its single bonds.

Analyze the keto-enol tautomerism, a key feature of β-dicarbonyl compounds, to predict the relative stability of the different tautomeric forms in various environments.

Calculate electronic properties such as molecular orbital energies (HOMO-LUMO gap), charge distribution, and dipole moment, which are crucial for predicting reactivity.

Despite the importance of these properties, specific studies detailing the quantum mechanical calculations for the electronic structure and conformation of this compound have not been published.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions.

For this compound, these simulations could:

Simulate the molecule's behavior in different solvents to understand solvation effects on its conformation and tautomeric equilibrium.

Predict physical properties such as density and viscosity.

Investigate how the molecule might interact with other molecules or biological targets, which is particularly relevant for drug design and materials science.

Currently, there are no published molecular modeling or dynamics simulation studies specifically focused on this compound.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational methods are frequently used to map out the pathways of chemical reactions, identifying the transition states and calculating the energy barriers involved.

In the context of this compound, theoretical studies could elucidate:

The mechanisms of its synthesis or degradation.

The transition states of reactions involving the dicarbonyl moiety, such as alkylation or condensation reactions.

The role of catalysts in promoting specific reaction pathways.

A search of the scientific literature did not yield any studies that theoretically elucidate reaction mechanisms or transition states specifically involving this compound.

Development of Computational Methods for β-Dioxoester Systems

The development of new computational methods or the refinement of existing ones is an active area of research. These efforts aim to improve the accuracy and efficiency of calculations for specific classes of molecules.

While there is ongoing research into developing better computational models for systems with complex electronic features like β-dicarbonyl compounds, these studies are general in nature. There is no indication of computational methods being developed specifically for or extensively validated against data for this compound.

Data Tables

Due to the absence of specific computational studies on this compound, no data tables containing detailed research findings can be generated.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of β,δ-diketo esters like ethyl 2,4-dioxooctanoate typically involves the Claisen condensation between a ketone and an oxalate (B1200264) ester. For instance, the reaction of 2-heptanone (B89624) with diethyl oxalate in the presence of a strong base like sodium ethoxide provides the target compound. While effective, this method often requires stoichiometric amounts of base and anhydrous conditions. Future research will likely focus on developing more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical methods. mdpi.com Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, for example, have been used for the synthesis of 1,3-diketones and could be engineered to accept substrates leading to this compound. mdpi.com Lipase-catalyzed transesterification is another promising chemoenzymatic route for preparing β-keto esters under mild, solvent-free conditions. google.com

Flow Chemistry: Continuous flow reactors can offer significant advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. Developing a flow-based Claisen condensation for the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production.

Alternative Acylating Agents: Research into replacing traditional acylating agents like diethyl oxalate with more atom-economical or renewable alternatives is a growing field. acs.org The use of β-keto-dioxinones as precursors, which can be derived from Meldrum's acid, represents an innovative approach to generating diketo-ester functionalities and could be adapted for this target molecule. acs.org

Table 1: Comparison of Potential Synthetic Routes for this compound
MethodDescriptionPotential AdvantagesResearch Focus
Traditional Claisen CondensationCondensation of 2-heptanone and diethyl oxalate using a strong base.Well-established and reliable method.Improving yields, reducing waste.
Biocatalytic SynthesisUse of enzymes (e.g., engineered aldolases or lipases) to catalyze the formation of the diketo ester. mdpi.comgoogle.comHigh selectivity, mild reaction conditions, reduced environmental impact. mdpi.comEnzyme screening and engineering for substrate specificity and efficiency.
Flow ChemistryPerforming the condensation reaction in a continuous flow reactor.Enhanced safety, scalability, and process control.Reactor design and optimization of reaction parameters (temperature, residence time).

Development of Asymmetric Transformations

The two carbonyl groups at the C2 and C4 positions of this compound are prochiral centers. Their selective reduction can lead to the formation of valuable chiral building blocks, such as β-hydroxy-δ-keto esters, δ-hydroxy-β-keto esters, and syn- or anti-1,3-diols. nih.gov The development of efficient asymmetric transformations is therefore a critical area for future research.

Future perspectives in this area include:

Catalytic Asymmetric Reduction: Investigating the use of chiral catalysts for the enantioselective reduction of one or both carbonyl groups is a primary goal. This includes transition metal catalysts, such as those based on Ruthenium(II), Rhodium(I), or Iridium with chiral phosphine (B1218219) ligands, which have shown excellent enantioselectivity in the hydrogenation of ketoesters. researchgate.netresearchgate.net Organocatalysts, like CBS-oxazaborolidine complexes, are also highly effective for the asymmetric reduction of ketones and represent a promising avenue. nih.gov

Diastereoselective Reduction: For the synthesis of 1,3-diols, controlling the relative stereochemistry (syn vs. anti) is crucial. This can be achieved through substrate-controlled reductions of the corresponding chiral hydroxy-ketone intermediates or by careful selection of the catalyst and reaction conditions. nih.gov

Enzymatic Reductions: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of ketones to chiral alcohols with high enantiomeric excess. Screening KRED libraries for enzymes that can selectively reduce either the C2 or C4 carbonyl of this compound would provide a direct and environmentally friendly route to these chiral synthons.

Expansion of Synthetic Utility in Complex Molecule Synthesis

β-Keto esters are recognized as fundamental building blocks in the synthesis of natural products and other complex organic molecules. google.comresearchgate.net this compound, with its eight-carbon chain and multiple functional groups, is well-suited for use in the construction of polyketide-type natural products and their analogues.

Future research should focus on:

Intramolecular Cyclizations: The linear C8 chain can be exploited to construct various cyclic systems. For example, intramolecular aldol (B89426) or Claisen-type condensations could be used to form five- or six-membered rings, providing access to carbocyclic and heterocyclic cores. Palladium-catalyzed intramolecular aldol condensations of related allyl β-keto esters demonstrate the feasibility of such strategies under neutral conditions. nih.gov

Biomimetic Synthesis: The β,δ-diketo ester motif is a key intermediate in the biosynthesis of resorcylate natural products. acs.org Mimicking these biosynthetic pathways, this compound could be used in biomimetic syntheses to generate aromatic compounds like alkylresorcinols or other polyketide-derived structures through controlled cyclization and aromatization sequences.

As a Versatile Synthon: The chiral hydroxy esters and diols derived from asymmetric transformations (as discussed in 8.2) are valuable intermediates for the total synthesis of complex molecules, including macrolides and other biologically active natural products. researchgate.net Demonstrating the utility of these synthons in total synthesis would significantly expand the value of this compound.

Advanced Mechanistic Investigations via Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. The compound's existence as a mixture of keto-enol tautomers significantly influences its reactivity, and the equilibrium can be affected by solvents, temperature, and the presence of catalysts. nih.gov

Future mechanistic studies should integrate experimental and computational methods:

Tautomeric Equilibria Studies: A combination of spectroscopic techniques (e.g., variable-temperature NMR) and computational chemistry, specifically Density Functional Theory (DFT), can be used to quantify the relative stabilities of the different tautomers and enolates of this compound under various conditions. nih.govwhiterose.ac.uk This knowledge is crucial for predicting and controlling the regioselectivity of its reactions.

Computational Modeling of Transition States: DFT calculations can be employed to model the transition states of key reactions, such as catalytic asymmetric reductions or cyclization reactions. rsc.orgresearchgate.net This allows for a rational understanding of stereochemical outcomes and can guide the design of more selective catalysts. For example, modeling the interaction between a chiral catalyst and the substrate can explain why a particular enantiomer is formed preferentially. whiterose.ac.uk

Kinetic Studies: Experimental kinetic analysis can validate computational models and provide deeper insight into reaction pathways and rate-determining steps. By combining these approaches, a comprehensive picture of the molecule's reactivity can be developed.

Design and Synthesis of New Functionalities Based on the Dioxoester Scaffold

The inherent reactivity of the 1,3-dicarbonyl moiety within this compound makes it an ideal starting point for the synthesis of a wide array of new functional molecules, particularly heterocycles. ajol.info Many heterocyclic compounds derived from diketones exhibit important biological activities. ut.ac.irtsijournals.com

Promising directions for future work include:

Heterocycle Synthesis: The reaction of the β-diketo moiety with various binucleophiles can yield a diverse range of five- and six-membered heterocycles. For instance, reactions with hydrazine (B178648) derivatives can produce pyrazoles, hydroxylamine (B1172632) can yield isoxazoles, and amidines can lead to pyrimidines. tsijournals.com These reactions provide a straightforward entry into libraries of potentially bioactive compounds.

Development of Bioactive Agents: Analogous structures, such as ethyl 2,4-dioxo-4-arylbutanoates, have been successfully used as scaffolds to develop inhibitors of enzymes like Src Kinase. ut.ac.ir this compound could serve as a lead structure for designing new therapeutic agents by modifying its alkyl chain or by using it as a precursor for more complex heterocyclic systems.

Synthesis of Novel Ligands: The dicarbonyl system is an excellent chelating motif for metal ions. The synthesis of new ligands for catalysis or materials science could be achieved by incorporating the this compound scaffold into larger molecular frameworks.

Table 2: Potential Heterocyclic Scaffolds from this compound
Binucleophilic ReagentResulting HeterocyclePotential Application
Hydrazine (or derivatives)Pyrazole (B372694)Pharmaceuticals, Agrochemicals tsijournals.com
HydroxylamineIsoxazoleBioactive compounds, Synthetic intermediates researchgate.net
Urea / ThioureaPyrimidine / Thiouracil derivativeMedicinal chemistry
o-PhenylenediamineBenzodiazepine derivativeCNS-active agents

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